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molecular formula C15H12F3NO4S B8722482 4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide

4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide

Cat. No. B8722482
M. Wt: 359.3 g/mol
InChI Key: ZKRLRHHSWPBAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381749B2

Procedure details

4-Trifluoromethoxy aniline (3.4 g, 19.21 mmol)was dissolved in THF (25 ml) before pyridine (4.44 ml, 54.88 mmol) was added. 4-Acetyl-benzenesulfonyl chloride (4.0 g, 18.29 mmol) was then added as a solid, and the resulting dark solution was stirred for 10 minutes. The volatiles were then removed, and the resulting residue was suspended in THF. Excess Et3N was then added, and the mixture was stirred for several minutes before the solids were filtered. The mother liquor was then evaporated to a solid which was purified by flash chromatography (EtOAc/hexanes) to yield the desired compound as a white solid. (5.5 g (15.31 mmol, 84%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.N1C=CC=CC=1.[C:19]([C:22]1[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1)(=[O:21])[CH3:20]>C1COCC1>[C:19]([C:22]1[CH:23]=[CH:24][C:25]([S:28]([NH:8][C:7]2[CH:9]=[CH:10][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][CH:6]=2)(=[O:30])=[O:29])=[CH:26][CH:27]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
4.44 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting dark solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed
ADDITION
Type
ADDITION
Details
Excess Et3N was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred for several minutes before the solids
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
The mother liquor was then evaporated to a solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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